4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with significant chemical and biological properties. This compound belongs to the benzoxazepine class, which is characterized by a benzene ring fused to a seven-membered diazepine ring. It is notable for its potential applications in medicinal chemistry and materials science.
The compound has been identified in various chemical databases and literature, including BenchChem and Chemsrc, where it is cataloged under the CAS number 903869-11-4. It is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its structure. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its reactivity and potential applications in scientific research.
The synthesis of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves several key steps:
In industrial settings, production methods are often optimized for efficiency. Techniques such as continuous flow reactors may be employed to improve yield while minimizing waste and environmental impact.
The molecular formula of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is C21H19NO6, with a molecular weight of approximately 381.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO6 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione |
| InChI | InChI=1S/C21H19NO6/c1-... |
| InChI Key | MUAZTSKKTHDEDN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4 |
The compound's structure features multiple rings and functional groups that contribute to its chemical properties.
The compound can undergo various chemical reactions:
Reagents typically used in these reactions include:
The conditions for these reactions are carefully controlled to achieve desired transformations while ensuring safety.
The mechanism of action for 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
While specific physical properties like density or boiling point are not readily available for this compound, its molecular weight suggests it may exhibit moderate solubility in organic solvents.
The compound's reactivity is influenced by its functional groups:
The compound has several potential applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: